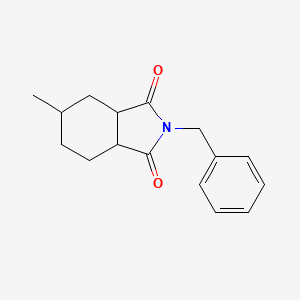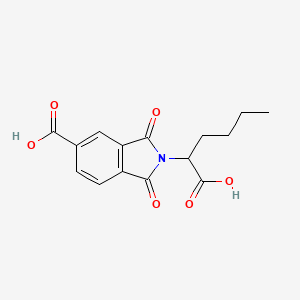
N-(sec-butyl)-3-hydroxy-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
Description
Synthesis Analysis
The synthesis of N-(sec-butyl)-3-hydroxy-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide and similar compounds involves complex chemical reactions, often starting with basic pyridine or pyridine-2-carboxamide derivatives. For instance, N-alkyl-4-chloro-2-pyridine carboxamides have been synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester, obtained from 2-pyridine-carboxylic acid through chlorination and esterification processes (Qing-cai, 2011).
Molecular Structure Analysis
The crystal structure and molecular analysis of pyridine-2-carboxamide derivatives reveal intricate details about their configuration. For example, a N-(pyridin-2-ylmethyl)benzamide derivative showcased two independent molecules in the asymmetric unit, differing mainly in the orientation of the pyridine ring with respect to the benzene ring, highlighting the structural diversity within this chemical class (Artheswari et al., 2019).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, including ring-opening and hydrolysis, influenced by their structural components. For instance, pyridine-2-carbonitrile undergoes hydrolysis in the presence of metal ions like Cu(II) to form pyridine-2-carboxamide and pyridine-2-carboxylic acid, illustrating the reactivity of these molecules (Segl′a et al., 1998).
Physical Properties Analysis
The physical properties, including crystalline structure and hydrogen bonding patterns, significantly influence the molecular assembly and stability of pyridine-2-carboxamide derivatives. The extended hydrogen-bonded sequences observed in symmetrical pyridine-2-carboxamides facilitate the formation of one-dimensional chains and three-dimensional lattices, underpinning their solid-state properties (Munro & Wilson, 2010).
Chemical Properties Analysis
The chemical properties of N-(sec-butyl)-3-hydroxy-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide and related compounds, such as their reactivity towards various agents and conditions, are central to their application in synthesis and potential biological activities. The formation of complex derivatives through reactions like methylation illustrates the versatility and potential for modification to enhance desirable properties (Ukrainets et al., 2015).
properties
IUPAC Name |
N-butan-2-yl-3-hydroxy-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-12(2)19(11-13-6-4-8-17-10-13)16(21)15-14(20)7-5-9-18-15/h4-10,12,20H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAZTIRYAWOGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CN=CC=C1)C(=O)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-di-2-furyl-6-quinoxalinyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4009417.png)
![6-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B4009422.png)

![2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4009436.png)

![5-(acetyloxy)-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4009451.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4009470.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4009476.png)
![4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4009481.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)-3-phenylpropanamide](/img/structure/B4009488.png)
![4-(2-ethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4009510.png)
![3-{[allyl(methyl)amino]methyl}-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B4009514.png)

![ethyl 4-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4009525.png)